molecular formula C24H21N5O4 B2867164 methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896291-13-7

methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2867164
CAS No.: 896291-13-7
M. Wt: 443.463
InChI Key: ORBWSCNHXZBGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (hereafter referred to as Compound A) is a derivative of the imidazo[2,1-f]purine scaffold, characterized by a fused bicyclic system with substituents at positions 1, 2, 4, 7, and 6. Key structural features include:

  • A methyl ester group at position 3, which may influence solubility and metabolic stability.
  • Phenyl and o-tolyl (2-methylphenyl) substituents at positions 7 and 8, respectively, contributing to steric bulk and lipophilicity.
  • A 1-methyl group and 2,4-dioxo functionalization, which stabilize the imidazo-purine core .

Properties

CAS No.

896291-13-7

Molecular Formula

C24H21N5O4

Molecular Weight

443.463

IUPAC Name

methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H21N5O4/c1-15-9-7-8-12-17(15)29-18(16-10-5-4-6-11-16)13-27-20-21(25-23(27)29)26(2)24(32)28(22(20)31)14-19(30)33-3/h4-13H,14H2,1-3H3

InChI Key

ORBWSCNHXZBGIK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features a unique imidazo[2,1-f]purine core substituted with methyl and phenyl groups, as well as an acetate moiety. Its structural complexity suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Structural Formula

C20H20N4O4\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of imidazoquinoline have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Activity

A study evaluated the effects of imidazoquinoline derivatives on several cancer cell lines. The results indicated that specific substitutions on the imidazoquinoline scaffold enhanced anticancer efficacy, with IC50 values often below 5 µM against multiple tumor types .

CompoundCell LineIC50 (µM)
7cUACC-620.40
7kHCT-1160.25
7lMDA-MB-4350.59

Antimicrobial Activity

Compounds similar to methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have also demonstrated significant antimicrobial properties. The presence of electron-withdrawing groups has been linked to increased antibacterial activity against various strains.

Antibacterial Screening

In vitro studies have shown that certain derivatives exhibit potent antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml against Gram-positive and Gram-negative bacteria .

CompoundBacteriaZone of Inhibition (mm)
Q1E. coli25
Q2S. aureus24
Q3P. aeruginosa35

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Compounds with planar structures can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Immune Modulation : Similar compounds have been shown to act as TLR agonists, enhancing immune responses against tumors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazo[2,1-f]purine Derivatives

Compound B : 8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • Substituents :
    • Position 7: Phenyl
    • Position 8: 2-Hydroxyphenyl
    • Additional groups: 1,3-Dimethyl
  • Molecular Formula : C21H17N5O3
  • Molar Mass : 387.39 g/mol
  • The 1,3-dimethyl substitution may reduce conformational flexibility compared to Compound A’s single methyl group at position 1.
  • Predicted Properties: Higher polarity (pKa ≈ 9.11) due to the phenolic -OH group .
Compound C : 8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • Substituents: Position 7: p-Cyanophenyl Position 8: 2-Methoxyphenyl
  • The methoxy group at position 8 balances lipophilicity and polarity, differing from Compound A’s methyl group.
Compound D : 2-{1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic Acid
  • Substituents :
    • Positions 1, 3, 7: Methyl groups
    • Functional group: Free carboxylic acid (vs. methyl ester in Compound A).
  • Key Differences: The acetic acid moiety increases hydrophilicity, suggesting Compound D may have better aqueous solubility than Compound A.

Functional Group Impact on Properties

Property Compound A Compound B Compound C Compound D
Position 7 Subst. Phenyl Phenyl p-Cyanophenyl Methyl
Position 8 Subst. o-Tolyl (2-methylphenyl) 2-Hydroxyphenyl 2-Methoxyphenyl N/A
Ester/Acid Methyl ester N/A N/A Carboxylic acid
Predicted pKa ~8–9 (ester hydrolysis) 9.11 (phenolic -OH) ~7–8 (methoxy) ~4–5 (carboxylic acid)
Lipophilicity High (o-tolyl) Moderate (-OH) Moderate (methoxy) Low (acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.